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Ethyl 3-hydroxyhexanoate - 2305-25-1

Ethyl 3-hydroxyhexanoate

Catalog Number: EVT-317298
CAS Number: 2305-25-1
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 3-hydroxyhexanoate is a volatile organic compound frequently found in nature. It is a colorless liquid with a fruity, apple-like aroma [, ]. This ester is naturally present in various fruits like tamarillos [], caja fruits [], yellow mombin fruits [], and blackberries []. Its presence has also been identified in orange juice [, , , ], blood orange juice [], and banana fruit paste []. Due to its pleasant aroma, ethyl 3-hydroxyhexanoate is often a component of commercially produced fruit essences used as food additives [, , ]. In scientific research, it is primarily studied for its contribution to the characteristic aroma profiles of various fruits and their derived products, as well as its potential as an antiviral agent.

Methyl Hexanoate

  • Compound Description: Methyl hexanoate is a fatty acid ester commonly found in fruits and acts as a volatile flavor compound. [, ]
  • Relevance: Both Methyl hexanoate and Ethyl 3-hydroxyhexanoate contribute to the aroma profile of various fruits. While structurally similar, Methyl hexanoate lacks the hydroxyl group present in Ethyl 3-hydroxyhexanoate. [, ]

(E)-Hex-2-enal

  • Compound Description: (E)-Hex-2-enal is an unsaturated aldehyde contributing to the aroma of various fruits, including tamarillo. []
  • Relevance: Like Ethyl 3-hydroxyhexanoate, (E)-Hex-2-enal is a volatile flavor compound found in fruits. They differ structurally, with (E)-Hex-2-enal containing an aldehyde group compared to the ester and hydroxyl groups of Ethyl 3-hydroxyhexanoate. []

(Z)-Hex-3-en-1-ol

  • Compound Description: (Z)-Hex-3-en-1-ol is an unsaturated alcohol found in various fruits, contributing to their aroma. []
  • Relevance: Similar to Ethyl 3-hydroxyhexanoate, (Z)-Hex-3-en-1-ol is a volatile constituent of fruits. Structurally, (Z)-Hex-3-en-1-ol is an alcohol with a double bond, differing from the ester and hydroxyl group combination in Ethyl 3-hydroxyhexanoate. []

Eugenol

  • Compound Description: Eugenol is a phenolic compound found in various plants, including tamarillo, contributing to their aroma and possessing potential biological activities. []

4-Allyl-2,6-dimethoxyphenol

  • Compound Description: 4-Allyl-2,6-dimethoxyphenol is a phenolic compound found in tamarillo, contributing to its aroma profile. []

Butan-2-ol

  • Compound Description: Butan-2-ol is an alcohol found in caja fruit and exists as a racemic mixture. []
  • Relevance: Both Butan-2-ol and Ethyl 3-hydroxyhexanoate are volatile constituents of fruits. Structurally, Butan-2-ol is a simpler alcohol, lacking the ester and hydroxyl group combination of Ethyl 3-hydroxyhexanoate. []

Methyl 3-hydroxybutanoate

  • Compound Description: Methyl 3-hydroxybutanoate is a chiral compound found in tamarillo fruit, existing as a mixture of enantiomers. []

3-Hydroxybutyric Acid

  • Compound Description: 3-Hydroxybutyric acid is a chiral compound used as a starting material in the synthesis of substituted 2-oxetanones. []

3-Hydroxyhexanoic Acid

  • Compound Description: 3-Hydroxyhexanoic acid is a chiral compound used as a starting material in the synthesis of substituted 2-oxetanones. []
  • Relevance: 3-Hydroxyhexanoic acid is the parent acid of Ethyl 3-hydroxyhexanoate. They share a similar structure, with the difference being the ester group in Ethyl 3-hydroxyhexanoate. []

γ-Hexalactone

  • Compound Description: γ-Hexalactone is a cyclic ester identified as a major volatile product in Spondias mombin fruit. []

2(5H)-Furanone

  • Compound Description: 2(5H)-Furanone is a cyclic ether and a major volatile compound identified in Spondias mombin fruit. []
  • Relevance: Like Ethyl 3-hydroxyhexanoate, 2(5H)-Furanone contributes to the aroma profile of fruits. They differ significantly in structure, with 2(5H)-Furanone being a cyclic ether while Ethyl 3-hydroxyhexanoate is a straight-chain ester with a hydroxyl group. []

Methyl Hexadecanoate

  • Compound Description: Methyl hexadecanoate is a fatty acid methyl ester identified as a major volatile product in Spondias mombin fruit. []
  • Relevance: Both Methyl hexadecanoate and Ethyl 3-hydroxyhexanoate contribute to fruit aroma. Structurally, Methyl hexadecanoate is a saturated fatty acid ester while Ethyl 3-hydroxyhexanoate is a shorter, unsaturated ester with a hydroxyl group. []

Ethyl Butyrate

  • Compound Description: Ethyl butyrate is an ester found in orange essence and juice and is considered a significant contributor to their aroma. [, , , ]
  • Relevance: Ethyl butyrate and Ethyl 3-hydroxyhexanoate are both esters found in citrus fruits, contributing to their aroma. They differ in structure due to the presence of the hydroxyl group and the longer carbon chain in Ethyl 3-hydroxyhexanoate. [, , , ]

Octanal

  • Compound Description: Octanal is an aldehyde found in orange essence and contributes to its characteristic aroma. []
  • Relevance: Octanal, like Ethyl 3-hydroxyhexanoate, is a volatile compound found in fruits. They differ structurally, with Octanal being an aldehyde and Ethyl 3-hydroxyhexanoate being an ester with a hydroxyl group. []

Linalool

  • Compound Description: Linalool is a terpene alcohol commonly found in citrus fruits and contributes significantly to their aroma. [, , , ]

Octanol

  • Compound Description: Octanol is a long-chain alcohol found in orange essence and contributes to its aroma. []
  • Relevance: Similar to Ethyl 3-hydroxyhexanoate, Octanol is a volatile compound found in orange essence. They differ in their chemical structures, with Octanol being a simple alcohol and Ethyl 3-hydroxyhexanoate being an ester with a hydroxyl group. []

Neral

  • Compound Description: Neral is an aldehyde and a monoterpenoid, contributing to the aroma of orange essence. []

Geranial

  • Compound Description: Geranial is an aldehyde and a monoterpenoid, contributing to the aroma of orange essence. []

Ethyl 3-hydroxybutanoate

  • Compound Description: Ethyl 3-hydroxybutanoate is a chiral compound found in caja fruit and exists as a mixture of enantiomers. []
  • Relevance: Ethyl 3-hydroxybutanoate is structurally very similar to Ethyl 3-hydroxyhexanoate, with the main difference being the shorter carbon chain in Ethyl 3-hydroxybutanoate. Both are chiral esters with a hydroxyl group at the beta carbon. []

Butyl Butanoate

  • Compound Description: Butyl butanoate is an ester found in caja fruit and contributes to its aroma. []

Butyl 3-hydroxybutanoate

  • Compound Description: Butyl 3-hydroxybutanoate is an ester found in caja fruit and contributes to its aroma. []
  • Relevance: Butyl 3-hydroxybutanoate and Ethyl 3-hydroxyhexanoate are both esters with a hydroxyl group, contributing to fruit aroma. The main structural difference lies in the longer carbon chain and the position of the ester bond in Ethyl 3-hydroxyhexanoate. []

Isoamyl acetate

  • Compound Description: Isoamyl acetate is an ester identified as a major aroma-active component in commercial banana essence. []
  • Relevance: Both Isoamyl acetate and Ethyl 3-hydroxyhexanoate contribute to the aroma of fruits. Structurally, Isoamyl acetate is a branched ester, while Ethyl 3-hydroxyhexanoate is a straight-chain ester with a hydroxyl group. []
Overview

Ethyl 3-hydroxyhexanoate is an organic compound classified as a fatty acid ethyl ester, with the molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of approximately 160.21 g/mol. This compound is known for its pleasant aroma, reminiscent of bananas, making it valuable in the flavor and fragrance industry. Ethyl 3-hydroxyhexanoate is also recognized for its potential biological activities, including antiviral properties, which have been the subject of recent scientific research.

Source and Classification

Ethyl 3-hydroxyhexanoate can be derived from various natural sources, particularly in fruits like bananas where it contributes to their characteristic flavor profile. It is classified under fatty acid esters, specifically as an ethyl ester of 3-hydroxyhexanoic acid. This classification places it within a broader category of compounds that are often utilized in both industrial applications and scientific research due to their functional properties.

Synthesis Analysis

Methods

The synthesis of ethyl 3-hydroxyhexanoate can be achieved through several methods:

  1. Esterification: One common method involves the esterification of 3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
  2. Bioreduction: Another method includes the bioreduction of ethyl 3-oxohexanoate using specific microorganisms or enzymes that facilitate the conversion into ethyl 3-hydroxyhexanoate. This process can yield high enantiomeric excesses, making it suitable for applications requiring specific stereochemistry .

Technical Details

The esterification reaction generally requires careful control of temperature and reactant ratios to maximize yield and purity. In bioreduction processes, factors such as enzyme concentration, substrate availability, and reaction conditions (pH, temperature) are critical for optimizing the conversion rates.

Molecular Structure Analysis

Data

  • Molecular Formula: C8H16O3C_8H_{16}O_3
  • Molecular Weight: 160.21 g/mol
  • CAS Number: 2305-25-1
  • Boiling Point: Approximately 92 °C at 14 mmHg .
Chemical Reactions Analysis

Ethyl 3-hydroxyhexanoate participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
  2. Reduction: It can undergo reduction to yield alcohols.
  3. Substitution: The ester group is reactive towards nucleophilic substitution reactions.
  4. Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the regeneration of 3-hydroxyhexanoic acid and ethanol .

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process

In biological contexts, ethyl 3-hydroxyhexanoate exhibits antiviral activity against certain viruses, such as coxsackievirus B . The mechanism involves inhibiting viral replication during early stages after infection.

Data

Studies indicate that ethyl 3-hydroxyhexanoate's effective concentration (EC50) for inhibiting virus replication was determined through assays that measured cell viability and viral titer reductions . The selective index (SI), calculated as SI=CC50/EC50SI=CC_{50}/EC_{50}, provides insight into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to almost colorless clear liquid.
  • Specific Gravity: Approximately 0.98.
  • Flash Point: 94 °C.
  • Refractive Index: About 1.43 .

Chemical Properties

  • Purity: Minimum purity of 98% (GC).
  • Stability: Stable under recommended storage conditions (cool, dark place) but sensitive to extreme temperatures.

These properties make ethyl 3-hydroxyhexanoate suitable for various applications in research and industry.

Applications

Ethyl 3-hydroxyhexanoate has diverse applications:

  1. Flavor and Fragrance Industry: Its pleasant aroma makes it a popular choice in flavoring agents and perfumes.
  2. Organic Synthesis: It serves as a building block in organic chemistry for synthesizing more complex molecules.
  3. Biological Research: Investigated for its potential antiviral properties and interactions with biological systems.
  4. Pharmaceuticals: Ongoing research explores its role as a precursor in drug synthesis and therapeutic applications .

Properties

CAS Number

2305-25-1

Product Name

Ethyl 3-hydroxyhexanoate

IUPAC Name

ethyl 3-hydroxyhexanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)OCC)O

Solubility

insoluble in water and oils

Canonical SMILES

CCCC(CC(=O)OCC)O

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